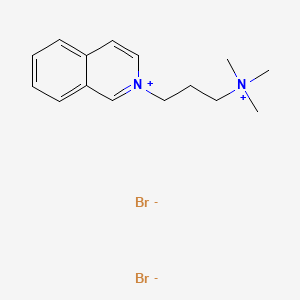
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various scientific research applications. This compound is characterized by its ability to inhibit bacterial growth by binding to DNA gyrase, making it a valuable tool in microbiology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
化学反应分析
Types of Reactions
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Isoquinolinium oxides.
Reduction: Isoquinolinium hydrides.
Substitution: Isoquinolinium hydroxides or chlorides.
科学研究应用
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving bacterial inhibition and DNA binding.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用机制
The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .
相似化合物的比较
Similar Compounds
- Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
- Pyridinium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Quinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific binding affinity to DNA gyrase, which is not as pronounced in similar compounds. This specificity enhances its effectiveness as an antimicrobial agent and makes it a valuable tool in scientific research .
属性
CAS 编号 |
4353-42-8 |
|---|---|
分子式 |
C15H22Br2N2 |
分子量 |
390.16 g/mol |
IUPAC 名称 |
3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2 |
InChI 键 |
DFSBPMGFJCFTFQ-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



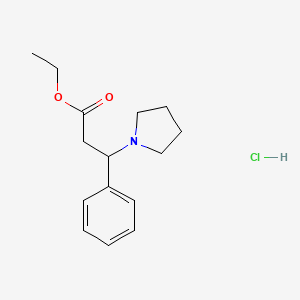
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
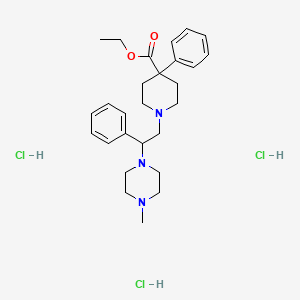

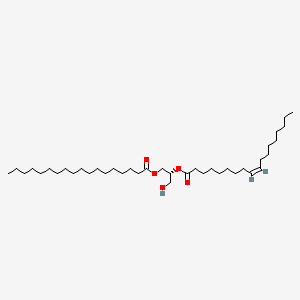
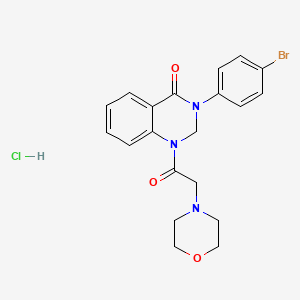

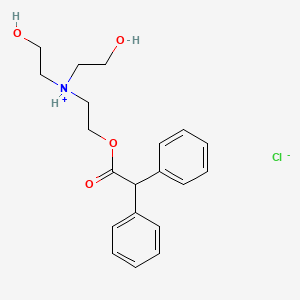
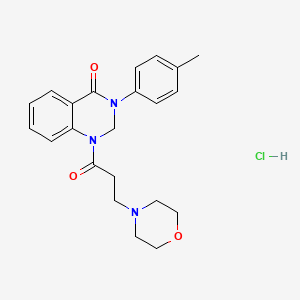
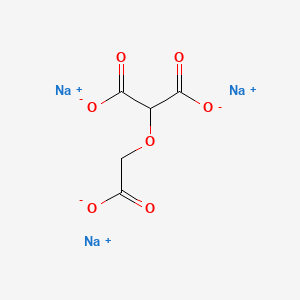
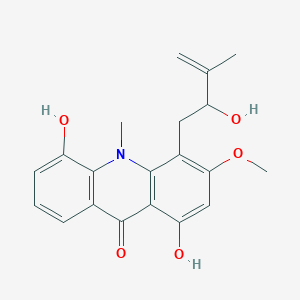
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

